molecular formula C8H14O2 B14155323 1-[(1R,2S)-2-hydroxycyclohexyl]ethanone CAS No. 935697-24-8

1-[(1R,2S)-2-hydroxycyclohexyl]ethanone

Cat. No.: B14155323
CAS No.: 935697-24-8
M. Wt: 142.20 g/mol
InChI Key: GPYOABAXMVHVBU-YUMQZZPRSA-N
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Description

1-[(1R,2S)-2-Hydroxycyclohexyl]ethanone is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . This compound is characterized by a cyclohexane ring substituted with a hydroxy group and an ethanone group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-[(1R,2S)-2-hydroxycyclohexyl]ethanone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(1R,2S)-2-Hydroxycyclohexyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(1R,2S)-2-Hydroxycyclohexyl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1R,2S)-2-hydroxycyclohexyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethanone group can undergo nucleophilic addition reactions, modifying the activity of enzymes and receptors .

Comparison with Similar Compounds

1-[(1R,2S)-2-Hydroxycyclohexyl]ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a hydroxy group and an ethanone group, providing a balance of reactivity and stability.

Properties

CAS No.

935697-24-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-[(1R,2S)-2-hydroxycyclohexyl]ethanone

InChI

InChI=1S/C8H14O2/c1-6(9)7-4-2-3-5-8(7)10/h7-8,10H,2-5H2,1H3/t7-,8-/m0/s1

InChI Key

GPYOABAXMVHVBU-YUMQZZPRSA-N

Isomeric SMILES

CC(=O)[C@@H]1CCCC[C@@H]1O

Canonical SMILES

CC(=O)C1CCCCC1O

Origin of Product

United States

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